(2,3-Dihydro-1H-inden-2-YL)methanol chemical properties
(2,3-Dihydro-1H-inden-2-YL)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (2,3-Dihydro-1H-inden-2-YL)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
(2,3-Dihydro-1H-inden-2-YL)methanol, a key aromatic alcohol, has emerged as a valuable building block in modern medicinal chemistry and materials science. Its rigid, bicyclic indane scaffold combined with a reactive primary hydroxyl group makes it a versatile intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. We delve into its significance as a core structure in tubulin polymerization inhibitors and as a pharmacophore in neuroscience research, offering field-proven insights and detailed experimental considerations.
Introduction: The Indane Scaffold in Modern Chemistry
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery. Its conformational rigidity and defined three-dimensional shape allow for precise orientation of functional groups, which is critical for optimizing interactions with biological targets. (2,3-Dihydro-1H-inden-2-YL)methanol (CAS No. 5445-45-4) embodies this potential, serving as a non-chiral starting material that can be elaborated into a diverse array of more complex molecules. Its primary application lies in serving as an intermediate for investigational anticancer agents and compounds targeting neurodegenerative diseases.[1][2] This guide aims to be a definitive resource, consolidating critical technical data to empower researchers in leveraging this compound for their discovery programs.
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling and processing.[1]
Chemical Structure
The structure of (2,3-Dihydro-1H-inden-2-YL)methanol features a fused benzene ring and a cyclopentane ring, with a hydroxymethyl group attached at the C2 position of the cyclopentane ring.
Caption: Chemical structure of (2,3-Dihydro-1H-inden-2-YL)methanol.
Core Properties
The physical properties of (2,3-Dihydro-1H-inden-2-YL)methanol are summarized below. These data are critical for reaction setup, purification, and safety assessments.
| Property | Value | Source |
| CAS Number | 5445-45-4 | [3] |
| Molecular Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.20 g/mol | [1] |
| Boiling Point | 264 °C | [4] |
| Density | 1.08 g/cm³ | [1] |
| Flash Point | 122.4 °C | [1] |
| Appearance | Colorless to pale yellow liquid (typical) | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); limited solubility in water | General Chemical Principles |
Spectroscopic Characterization (Predicted)
| Technique | Predicted Spectral Features |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.10-7.25 (m, 4H, Ar-H), δ ~3.65 (d, 2H, -CH₂OH), δ ~2.80-3.00 (m, 4H, Ar-CH₂-), δ ~2.50 (m, 1H, -CH-), δ ~1.60 (br s, 1H, -OH). |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~141 (Ar-C, quaternary), δ ~126 (Ar-CH), δ ~124 (Ar-CH), δ ~68 (-CH₂OH), δ ~45 (-CH-), δ ~35 (Ar-CH₂-). |
| FT-IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (sp² C-H stretch), ~2950 cm⁻¹ (sp³ C-H stretch), ~1470 cm⁻¹ (C=C aromatic stretch), ~1050 cm⁻¹ (C-O stretch). |
| Mass Spec. (EI) | m/z (%): 148 (M⁺), 117 (M⁺ - CH₂OH), 91. |
Note: Chemical shifts (δ) are reported in parts per million (ppm). These are estimated values and should be confirmed by experimental data.
Synthesis and Manufacturing
(2,3-Dihydro-1H-inden-2-YL)methanol is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale approach involves the reduction of a suitable carbonyl precursor, such as an ester or a ketone.
Proposed Synthetic Workflow
A robust synthetic route begins with the commercially available 2-Indanone. The workflow involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce a carboxylate group, followed by reduction. A more direct approach is the reduction of ethyl 2,3-dihydro-1H-indene-2-carboxylate.
Caption: Proposed synthesis workflow for (2,3-Dihydro-1H-inden-2-YL)methanol.
General Experimental Protocol: Reduction of an Indene-2-carboxylate Ester
This protocol is a generalized representation. Researchers must adapt it based on specific laboratory conditions and safety assessments.
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
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Addition of Substrate: A solution of ethyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality: The slow, cooled addition is crucial to control the highly exothermic reaction between LiAlH₄ and the ester, preventing dangerous temperature spikes and side reactions.
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Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching and Workup: The reaction is carefully quenched by cooling back to 0 °C and slowly adding water, followed by 15% aqueous sodium hydroxide, and then more water. This sequence is critical for safely decomposing excess hydride and precipitating aluminum salts into a filterable solid. The resulting slurry is stirred for 1 hour until a white precipitate forms.
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Isolation and Purification: The solids are removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.
Chemical Reactivity and Derivatization
The reactivity of (2,3-Dihydro-1H-inden-2-YL)methanol is dominated by its primary alcohol functional group. The hydroxyl group is both weakly acidic and nucleophilic, allowing for a wide range of transformations.[5][6]
Caption: Key reactions of (2,3-Dihydro-1H-inden-2-YL)methanol.
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Esterification: The alcohol readily reacts with carboxylic acids or, more efficiently, with acyl chlorides and anhydrides in the presence of a base (e.g., pyridine) to form esters. This is a common strategy in medicinal chemistry to create prodrugs or modify solubility.[7]
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane.[8] Stronger oxidants like chromic acid would lead to the carboxylic acid.
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Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted to a good leaving group and substituted by a halide.[7][9] Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for producing the corresponding alkyl chloride or bromide via an Sₙ2 mechanism.[7]
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Etherification: Deprotonation with a strong base like sodium hydride (NaH) generates the corresponding alkoxide, a potent nucleophile. This alkoxide can then be reacted with an alkyl halide in a Williamson ether synthesis to form an ether linkage.[5]
Applications in Research and Drug Development
The true value of (2,3-Dihydro-1H-inden-2-YL)methanol lies in its application as a core scaffold for bioactive molecules.
Tubulin Polymerization Inhibitors
Microtubules are essential for cell division, making them a prime target for anticancer drugs.[1] Compounds that inhibit the polymerization of tubulin can arrest the cell cycle and induce apoptosis in cancer cells.[10][11] The indane scaffold present in (2,3-Dihydro-1H-inden-2-YL)methanol serves as a rigid core for building molecules that bind to the colchicine site on tubulin.[1] The hydroxymethyl group is a key handle for derivatization, allowing chemists to attach other pharmacophoric elements required for potent inhibitory activity. The synthesis of novel acridane-based and pyrrole-based tubulin inhibitors highlights the modular approach where different core structures are elaborated to optimize biological activity.[11][12]
Neuroscience Research
The 2,3-dihydro-1H-indene structure is also a recognized pharmacophore in neuroscience. Derivatives have been investigated as dual-target inhibitors for complex neurodegenerative diseases like Alzheimer's.[1] For instance, novel 2,3-dihydro-1H-inden-1-ones have been designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), both of which are implicated in the pathology of Alzheimer's disease.[2] (2,3-Dihydro-1H-inden-2-YL)methanol provides a strategic starting point for the synthesis of such multi-target ligands.
Safety, Handling, and Storage
As a research chemical, (2,3-Dihydro-1H-inden-2-YL)methanol requires careful handling. While a specific, comprehensive safety data sheet (SDS) was not publicly available for this review, general precautions for aromatic alcohols should be followed.[3][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water and soap. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.[13]
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available at: [Link]
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Berlicki, Ł., et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. PubMed. Available at: [Link]
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Chen, J., et al. (2022). Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Journal of Medicinal Chemistry. Available at: [Link]
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Cho, Y. S., et al. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. National Institutes of Health. Available at: [Link]
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Deng, Y., et al. (2022). Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
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